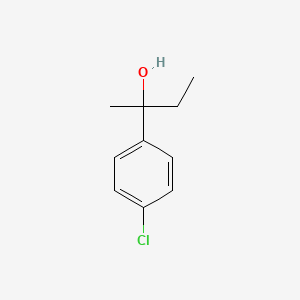

2-(4-Chlorophenyl)butan-2-ol

Description

2-(4-Chlorophenyl)butan-2-ol (CAS: 3947-53-3) is a tertiary alcohol with a molecular formula of C₁₀H₁₃ClO and a molecular weight of 184.67 g/mol . Its IUPAC name reflects the substitution of a chlorine atom at the para position of the phenyl ring attached to the second carbon of the butan-2-ol backbone. The compound is cataloged under PubChem CID 15590446 and MDL Number MFCD12068034, indicating its relevance in chemical research and synthesis . American Elements supplies this compound in high-purity grades (up to 99.999%), highlighting its utility in pharmaceuticals, material science, and specialty organic reactions .

Properties

IUPAC Name |

2-(4-chlorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACNUIYMPFGNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with butan-2-one in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include a low temperature to control the exothermic nature of the reaction and an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

Oxidation: 2-(4-Chlorophenyl)butan-2-one.

Reduction: 2-(4-Chlorophenyl)butane.

Substitution: 2-(4-Hydroxyphenyl)butan-2-ol or 2-(4-Aminophenyl)butan-2-ol.

Scientific Research Applications

2-(4-Chlorophenyl)butan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3-Chloro-4-fluorophenyl)butan-2-ol (CAS: 1379366-86-5)

- Molecular Formula : C₁₀H₁₂ClFO

- Molecular Weight : 202.65 g/mol .

- Key Differences: Substitution Pattern: The phenyl ring contains chlorine at position 3 and fluorine at position 4, compared to the single para-chloro substitution in the target compound. Fluorine’s electronegativity may also influence electronic properties and reactivity in synthetic pathways .

4-Phenyl-2-butanone (CAS: 2550-26-7)

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.20 g/mol .

- Key Differences: Functional Group: A ketone group replaces the alcohol in the target compound. Reactivity and Applications: Ketones lack hydrogen-bonding capability, reducing solubility in aqueous systems compared to alcohols. This makes 4-phenyl-2-butanone more suited as a laboratory reagent or intermediate in non-polar organic syntheses .

(2R,3S/2S,3R)-3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride (CAS: 188416-35-5)

- Molecular Formula : C₁₄H₁₂ClF₃N₂O·HCl

- Molecular Weight : 367.62 g/mol (free base) .

- Key Differences: Structural Complexity: Incorporates a pyrimidinyl ring and difluorophenyl group, significantly increasing molecular complexity. Pharmaceutical Relevance: Serves as an intermediate in synthesizing Voriconazole, a triazole antifungal drug. The hydrochloride form improves stability and bioavailability compared to the non-ionic alcohol .

(1R,2R)-1-(4-Chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol

- Structural Features: Contains naphthyl groups and a dimethylamino substituent .

- Hydrogen Bonding: An intramolecular O–H···N bond stabilizes the crystal structure, a feature absent in simpler analogs like 2-(4-chlorophenyl)butan-2-ol .

Data Table: Comparative Properties of this compound and Analogs

Research Findings and Implications

Substitution Effects : Fluorine or chlorine at meta/para positions alters electronic density, impacting reactivity in cross-coupling reactions or biological target binding .

Functional Group Influence : Alcohols like this compound exhibit higher solubility in protic solvents compared to ketones, favoring their use in aqueous-phase reactions .

Pharmaceutical Utility : Complex analogs with pyrimidinyl or naphthyl groups demonstrate the role of steric and electronic modifications in drug development .

Biological Activity

2-(4-Chlorophenyl)butan-2-ol, also known as 4-chloro-α-methylbenzyl alcohol, is an organic compound featuring a secondary alcohol group and a chlorinated phenyl substituent. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClO. It possesses the following structural features:

- Chlorinated Phenyl Group : Enhances lipophilicity and biological activity.

- Secondary Alcohol Group : Impacts its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various Gram-positive bacteria and fungi. In one study, compounds structurally related to this compound demonstrated promising antibacterial effects against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

In vitro evaluations have revealed that this compound and its derivatives possess anticancer properties. A study focusing on synthesized derivatives showed that certain analogs exhibited notable cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in cancer therapy . The mechanisms of action are believed to involve the modulation of cellular signaling pathways and induction of apoptosis in cancer cells.

Neurological Effects

The compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders. Its ability to interact with specific receptors may influence neurotransmission, providing a basis for exploring its use in treating conditions such as anxiety and depression .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various derivatives of this compound against Daphnia magna, a model organism for toxicity testing. The results indicated that some derivatives exhibited moderate to high toxicity levels, while others showed significant antibacterial properties without notable toxicity .

Anticancer Evaluation

In another investigation, a series of analogs were synthesized and tested for anticancer activity using the MTT assay. The findings highlighted that certain compounds derived from this compound demonstrated good anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Amino-2-(4-chlorophenyl)butan-2-ol | Neuroprotective effects | Enhanced solubility in aqueous solutions |

| 4-(4-Chlorophenyl)butanoic acid | Antimicrobial properties | Carboxylic acid functionality |

| 1-Amino-2-(4-chlorophenyl)ethanol | Potential antidepressant effects | Shorter carbon chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.